molecular formula C16H18N2O3 B6368977 3-(3-BOC-Aminophenyl)-2-hydroxypyridine CAS No. 1261946-03-5

3-(3-BOC-Aminophenyl)-2-hydroxypyridine

Cat. No.: B6368977
CAS No.: 1261946-03-5
M. Wt: 286.33 g/mol
InChI Key: UZPKGKUTZCIYSX-UHFFFAOYSA-N
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Description

3-(3-BOC-Aminophenyl)-2-hydroxypyridine is a heterocyclic compound featuring a 2-hydroxypyridine core substituted at the 3-position with a 3-(tert-butoxycarbonylamino)phenyl group. Its molecular formula is C₁₆H₁₈N₂O₃, with a molecular weight of 286.3 g/mol (CAS: 1261896-32-5). The BOC (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[3-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)13-8-5-9-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPKGKUTZCIYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine typically involves the protection of the amino group with a BOC group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The hydroxypyridine moiety can be introduced through a coupling reaction with the appropriately substituted phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-BOC-Aminophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridine moiety would yield N-oxides, while reduction of a nitro group would yield an amino group .

Scientific Research Applications

3-(3-BOC-Aminophenyl)-2-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-BOC-Aminophenyl)-2-hydroxypyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The BOC group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection under mild acidic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(4-BOC-Aminophenyl)-2-hydroxypyridine

A closely related isomer, 3-(4-BOC-Aminophenyl)-2-hydroxypyridine, differs only in the substituent position on the phenyl ring (para vs. meta). Key differences include:

  • Biological Activity: Studies on hydroxypyridine N-oxides suggest that positional isomerism significantly impacts activity. For example, 3-hydroxypyridine N-oxide exhibits only 20% of the activity of its 2-hydroxypyridine N-oxide counterpart. This implies that the meta-substituted BOC-amino group in the target compound may confer distinct reactivity or binding properties compared to para-substituted analogs.
Table 1: Comparison of BOC-Aminophenyl Derivatives
Compound Substituent Position Molecular Weight (g/mol) CAS Number Key Feature
3-(3-BOC-Aminophenyl)-2-hydroxypyridine Meta 286.3 1261896-32-5 Enhanced steric hindrance
3-(4-BOC-Aminophenyl)-2-hydroxypyridine Para 286.3 1261896-32-5* Reduced steric hindrance
3-(3-Formylphenyl)-2-hydroxypyridine Meta 213.2† 1261956-40-4 Formyl group for crosslinking

Note: CAS number inferred from structural similarity; †Calculated based on formula C₁₂H₉NO₂.

Functional Group Variations

3-(3-Formylphenyl)-2-hydroxypyridine (YA-0110)

This derivative replaces the BOC-amino group with a formyl moiety (CAS: 1261956-40-4). Key distinctions include:

  • Reactivity : The formyl group enables nucleophilic additions (e.g., Schiff base formation), making it useful in polymer and coordination chemistry.
  • Electronic Effects: The electron-withdrawing formyl group may reduce electron density on the pyridine ring, altering tautomeric equilibrium compared to the electron-donating BOC-amino group.
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine (CAS 10435-19-5)

Here, the BOC-amino group is replaced with a cyclopropylaminocarbonyl group. This modification introduces:

  • Steric Bulk : The cyclopropyl ring may hinder rotational freedom, affecting molecular conformation.
  • Hydrogen Bonding : The carbonyl group could participate in hydrogen bonding, influencing solubility and crystallinity.

Tautomeric Behavior and Solid-State Properties

2-Hydroxypyridine derivatives predominantly exist in the 2-hydroxypyridine tautomeric form in both solid state and DMSO-d₆. However, substituents influence this equilibrium:

  • BOC-Amino Group: The electron-donating BOC-amino group may stabilize the keto tautomer, altering hydrogen-bonding patterns compared to derivatives with electron-withdrawing groups (e.g., formyl).
  • Crystallography : X-ray studies of 2-hydroxypyridine dimers reveal hydrogen-bonded networks, with bond lengths varying by ≤0.02 Å between theoretical (gas-phase) and experimental (solid-state) data.
Table 2: Tautomeric and Structural Properties
Compound Dominant Tautomer Hydrogen Bonding (Solid State) Computational Method
3-(3-BOC-Aminophenyl)-2-hydroxypyridine 2-hydroxypyridine Dimeric H-bonding RB3LYP/6-311++G
5-Phenylazo-4,6-dimethyl-3-cyano-2-pyridone 2-hydroxypyridine Non-planar geometry MNDO-PM6

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